molecular formula C18H21FN4O2 B2527482 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone CAS No. 2034433-25-3

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone

Cat. No.: B2527482
CAS No.: 2034433-25-3
M. Wt: 344.39
InChI Key: VCFXOXVPJJIBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone (CAS 2034433-25-3) is a complex organic compound supplied for advanced research and development purposes. With a molecular formula of C 18 H 21 FN 4 O 2 and a molecular weight of 344.4 g/mol, this molecule features a distinctive structure that incorporates a pyrrolidine ring, a 2-fluorophenyl group, and a 6-(dimethylamino)pyrazine moiety . The integration of a fluorine atom and multiple nitrogen-containing heterocycles makes this compound a valuable intermediate in medicinal chemistry and drug discovery research, particularly for creating novel molecules with potential pharmacological activity . This compound is meticulously synthesized and characterized to ensure high quality and reliability for your research. Potential applications for this reagent include use as a key building block in the synthesis of more complex molecules, as a reference standard in analytical studies, and for exploration in various biological assays. Its structural features are consistent with compounds investigated for their interactions with enzymes and receptors, though its specific mechanism of action and full research potential are subject to ongoing investigation . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-22(2)16-10-20-11-17(21-16)25-14-7-8-23(12-14)18(24)9-13-5-3-4-6-15(13)19/h3-6,10-11,14H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFXOXVPJJIBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone is a complex organic compound characterized by a unique combination of functional groups, including a dimethylamino-substituted pyrazine, a pyrrolidine ring, and a fluorophenyl moiety. This structural diversity suggests potential biological activities that merit detailed examination.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4O2, with a molecular weight of approximately 286.33 g/mol. The presence of the dimethylamino group enhances its solubility, which may influence its pharmacokinetic properties and biological activity.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The unique arrangement of functional groups allows for potential modulation of these targets, leading to various pharmacological effects.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory activity against key oncogenic targets such as BRAF(V600E), EGFR, and Aurora-A kinase .

Table 1: Antitumor Activity of Related Pyrazole Derivatives

CompoundTargetIC50 (μM)Reference
Compound ABRAF(V600E)0.71
Compound BEGFR3.16
Compound CAurora-A1.1

Anti-inflammatory and Analgesic Effects

The compound's structure suggests potential anti-inflammatory properties, as many pyrazole derivatives are known to exhibit such effects. Studies have shown that related compounds can act as analgesics by modulating pain pathways in animal models .

Table 2: Analgesic Activity of Pyrazole Derivatives

CompoundMethod UsedEffectivenessReference
Compound DAcetic acid writhing testSignificant reduction in writhing
Compound EEddy's hot plate methodCentral analgesic activity observed

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities:

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their antitumor activity against various cancer cell lines. The results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity significantly .
  • Combination Therapy : Another investigation explored the synergistic effects of combining pyrazole derivatives with established chemotherapeutics like doxorubicin. This approach demonstrated improved efficacy in resistant cancer cell lines, highlighting the potential for combination therapies involving compounds like this compound .

Comparison with Similar Compounds

Structural and Functional Implications

Electronic and Steric Effects

  • Fluorine vs. Methoxy : Fluorine’s electronegativity increases polarization of the phenyl ring, favoring interactions with electron-rich biological targets. Methoxy groups enhance lipophilicity but may introduce metabolic liabilities (e.g., demethylation) .
  • Pyrazine vs.

Pharmacokinetic Considerations

  • Molecular Weight : Analogs like the 3-methoxyphenyl variant (MW 356.4 g/mol) approach the upper limit for oral bioavailability, whereas the target compound (MW 344.4 g/mol) remains within favorable ranges .
  • Solubility: The dimethylamino group in the target compound improves aqueous solubility relative to trifluoromethyl-substituted analogs .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

  • Reaction Parameter Screening: Vary temperature (e.g., 60–120°C), solvent polarity (DMF vs. DCM), and catalyst loading (e.g., Pd/C or CuI) to identify optimal conditions. Use HPLC or GC-MS to monitor reaction progress and byproduct formation .
  • Purification Strategies: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the pyrrolidine ring, dimethylamino group, and fluorophenyl substituents. 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazine-pyrrolidine region .
  • X-ray Crystallography: Determines absolute stereochemistry and non-covalent interactions (e.g., hydrogen bonding) in the solid state .
  • Mass Spectrometry (MS): HRMS confirms molecular formula; tandem MS (MS/MS) identifies fragmentation pathways .

Q. What preliminary biological assays are recommended to assess activity?

Methodological Answer:

  • In Vitro Screening: Conduct enzyme inhibition assays (e.g., kinases) or receptor-binding studies (e.g., GPCRs) at 1–100 µM concentrations. Compare with structurally similar compounds (Table 1) .
  • Cytotoxicity Profiling: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to evaluate selectivity .

Table 1: Bioactivity of Structurally Related Compounds

Compound ClassKey Functional GroupsReported Activity
Pyrazolo[3,4-d]pyrimidinesDimethylamino, pyrrolidineAnticancer, neuroprotective
Benzofuran derivativesFluorophenyl, pyrazineAntimicrobial

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified pyrazine (e.g., methoxy instead of dimethylamino) or fluorophenyl (e.g., chloro substitution) groups. Compare IC₅₀ values in target assays .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with biological targets (e.g., enzymes). Validate with mutagenesis studies .

Q. How does the compound’s stability under physiological conditions impact experimental design?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to pH 1–13, UV light, and 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 1–24 hours) to assess esterase-mediated hydrolysis of the pyrrolidine-ethanone linkage .

Q. How should contradictory data in biological assays be resolved?

Methodological Answer:

  • Reproduibility Checks: Repeat assays in triplicate across independent labs. Standardize cell lines, serum batches, and assay protocols .
  • Off-Target Profiling: Use proteome-wide affinity pulldown assays or CRISPR-Cas9 knockout models to identify confounding interactions .

Q. What role does the 2-fluorophenyl group play in target engagement?

Methodological Answer:

  • Electron-Withdrawing Effects: The fluorine atom increases electrophilicity of the ethanone carbonyl, enhancing hydrogen-bonding with catalytic lysine residues in kinases. Confirm via isothermal titration calorimetry (ITC) .
  • Lipophilicity Contribution: Replace fluorine with hydrogen or chlorine; measure logP changes and correlate with membrane permeability (Caco-2 assay) .

Data Contradiction Analysis Framework

Scenario: Discrepancies in IC₅₀ values across enzyme inhibition assays.
Resolution Steps:

Purity Verification: Re-analyze compound batches via HPLC (>98% purity required) .

Buffer Compatibility: Test assay buffers (e.g., Tris vs. HEPES) for ionic strength or metal ion interference .

Enzyme Source: Compare recombinant vs. native enzyme preparations (post-translational modifications may alter activity) .

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